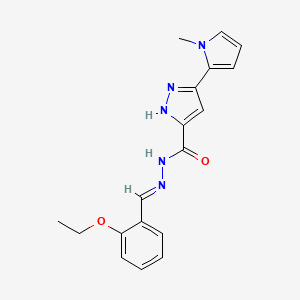

![molecular formula C19H12Br2N2O5S B11663703 6,8-dibromo-3-{[2-(4-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11663703.png)

6,8-dibromo-3-{[2-(4-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,8-dibromo-3-{[2-(4-nitrofenil)-1,3-tiazolidin-3-il]carbonil}-2H-croman-2-ona es un complejo compuesto orgánico que pertenece a la clase de las cumarinas. Las cumarinas son un grupo de lactonas que se encuentran en la naturaleza y se derivaron por primera vez de las habas de Tonka en 1820 . Este compuesto se caracteriza por su estructura única, que incluye grupos bromo, nitrofenilo y tiazolidinil unidos a un núcleo de cromanon. La presencia de estos grupos funcionales confiere propiedades biológicas y químicas significativas al compuesto.

Métodos De Preparación

La síntesis de 6,8-dibromo-3-{[2-(4-nitrofenil)-1,3-tiazolidin-3-il]carbonil}-2H-croman-2-ona implica múltiples pasos. Un método común incluye la bromación de 2-amino-4-alquil-4H-croman-3-carbonitrilos con bromo en ácido acético, seguido de hidrólisis . Los métodos de producción industrial a menudo emplean principios de química verde, utilizando disolventes y catalizadores respetuosos con el medio ambiente para minimizar los residuos y reducir el impacto ambiental .

Análisis De Reacciones Químicas

Este compuesto sufre diversas reacciones químicas, entre ellas:

Oxidación: La presencia de grupos bromo y nitrofenilo lo hace susceptible a reacciones de oxidación.

Reducción: El grupo nitrofenilo se puede reducir a una amina en condiciones apropiadas.

Sustitución: Los átomos de bromo se pueden sustituir por otros grupos funcionales utilizando reactivos como la azida de sodio. Los reactivos comunes utilizados en estas reacciones incluyen bromo, ácido acético y azida de sodio. Los principales productos que se forman a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones en investigación científica

6,8-dibromo-3-{[2-(4-nitrofenil)-1,3-tiazolidin-3-il]carbonil}-2H-croman-2-ona tiene una amplia gama de aplicaciones en investigación científica:

Aplicaciones Científicas De Investigación

6,8-DIBROMO-3-[2-(4-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.

Mecanismo De Acción

El mecanismo de acción de 6,8-dibromo-3-{[2-(4-nitrofenil)-1,3-tiazolidin-3-il]carbonil}-2H-croman-2-ona implica su interacción con varios objetivos moleculares. Se sabe que el grupo nitrofenilo interactúa con enzimas y proteínas, inhibiendo su actividad. Los átomos de bromo pueden formar enlaces covalentes con sitios nucleofílicos en moléculas biológicas, lo que lleva a la interrupción de los procesos celulares .

Comparación Con Compuestos Similares

Compuestos similares incluyen otras cumarinas bromadas y derivados de tiazolidinil. Por ejemplo:

6,8-dibromo-3-(bromoacetil)-2H-croman-2-ona: Este compuesto tiene estructuras de bromo y cromanon similares, pero carece de los grupos nitrofenilo y tiazolidinil.

4-alquil-6,8-dibromo-7-hidroxi-2-oxo-2H-croman-3-carbonitrilos: Estos compuestos comparten el núcleo de cromanon bromado, pero difieren en sus sustituyentes alquilo e hidroxi. La singularidad de 6,8-dibromo-3-{[2-(4-nitrofenil)-1,3-tiazolidin-3-il]carbonil}-2H-croman-2-ona radica en su combinación de grupos bromo, nitrofenilo y tiazolidinil, que confieren propiedades químicas y biológicas distintas.

Propiedades

Fórmula molecular |

C19H12Br2N2O5S |

|---|---|

Peso molecular |

540.2 g/mol |

Nombre IUPAC |

6,8-dibromo-3-[2-(4-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |

InChI |

InChI=1S/C19H12Br2N2O5S/c20-12-7-11-8-14(19(25)28-16(11)15(21)9-12)17(24)22-5-6-29-18(22)10-1-3-13(4-2-10)23(26)27/h1-4,7-9,18H,5-6H2 |

Clave InChI |

WRSRNVXXLCMEAG-UHFFFAOYSA-N |

SMILES canónico |

C1CSC(N1C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C4=CC=C(C=C4)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663623.png)

![4-methyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11663626.png)

![dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11663627.png)

![N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11663643.png)

![N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B11663651.png)

![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663652.png)

![4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11663677.png)

![2-(2,3-dimethylphenyl)-1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11663688.png)

![Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663697.png)

![6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663709.png)

![N'-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11663711.png)